molecular formula C35H24N4 B4291228 6-biphenyl-4-yl-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine CAS No. 94103-65-8

6-biphenyl-4-yl-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine

Cat. No. B4291228
CAS RN: 94103-65-8
M. Wt: 500.6 g/mol
InChI Key: RTRVCKRCKNLRGS-UHFFFAOYSA-N
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Description

6-biphenyl-4-yl-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine is a chemical compound that belongs to the class of imidazo[1,2-b][1,2,4]triazines. It is a heterocyclic compound that is extensively used in scientific research applications due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of 6-biphenyl-4-yl-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine is not fully understood. However, it has been reported that this compound binds to metal ions such as copper, zinc, and iron, which results in the formation of a fluorescent complex. This complex emits light at a specific wavelength, which can be detected using a fluorescence spectrophotometer. Moreover, it has been reported that this compound generates singlet oxygen upon irradiation with light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
6-biphenyl-4-yl-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine has been shown to have minimal toxicity in vitro and in vivo. It has been reported that this compound does not induce any significant changes in the biochemical and physiological parameters of cells and animals. Moreover, it has been shown to have minimal cytotoxicity in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-biphenyl-4-yl-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine in lab experiments is its high sensitivity and selectivity towards metal ions such as copper, zinc, and iron. Moreover, this compound has been shown to have minimal toxicity, which makes it an ideal probe for in vitro and in vivo studies. However, one of the main limitations of using this compound is its limited solubility in aqueous solutions, which can affect its performance in certain experiments.

Future Directions

There are several future directions for the use of 6-biphenyl-4-yl-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine in scientific research. One of the main directions is the development of new synthetic methods for this compound, which can improve its yield and purity. Moreover, this compound can be further modified to improve its solubility and selectivity towards metal ions. Additionally, this compound can be used as a photosensitizer in combination with other drugs for the treatment of cancer. Furthermore, this compound can be used as a catalyst in organic synthesis reactions to develop new drugs and materials.

Scientific Research Applications

6-biphenyl-4-yl-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine has been extensively used in scientific research applications due to its unique properties. It is widely used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. This compound has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Moreover, it has been used as a catalyst in organic synthesis reactions.

properties

IUPAC Name

2,3,7-triphenyl-6-(4-phenylphenyl)imidazo[1,2-b][1,2,4]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H24N4/c1-5-13-25(14-6-1)26-21-23-29(24-22-26)33-34(30-19-11-4-12-20-30)39-35(37-33)36-31(27-15-7-2-8-16-27)32(38-39)28-17-9-3-10-18-28/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRVCKRCKNLRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C(=N3)N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501162222
Record name 6-[1,1′-Biphenyl]-4-yl-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

94103-65-8
Record name 6-[1,1′-Biphenyl]-4-yl-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94103-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[1,1′-Biphenyl]-4-yl-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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